N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Description
N-Benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic quinazoline derivative characterized by a multi-substituted architecture. The quinazoline core is functionalized at position 4 with a 4-fluorophenylamino group, while position 2 features a sulfanyl (-S-) linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a benzyl group. The fluorine atom on the phenyl ring may enhance electronic interactions, while the benzyl group contributes to lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c24-17-10-12-18(13-11-17)26-22-19-8-4-5-9-20(19)27-23(28-22)30-15-21(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXXJRCUQKZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Formation
Method A: Microwave-Assisted Cyclization
Reaction of 2-amino-N-(4-fluorophenyl)benzamide (1.0 equiv) with benzaldehyde (1.2 equiv) using ytterbium triflate (0.2 equiv) in ethanol at 150°C (microwave, 15 min) yields 3-benzyl-4-(4-fluorophenylamino)quinazolin-2(1H)-one.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Time | 15 min |
| Purity (HPLC) | 98% |
Method B: H₂O₂-Mediated Oxidation
2-Amino-N-(4-fluorophenyl)benzamide (1 mmol) reacts with DMSO (2 mL) and 30% H₂O₂ (1 equiv) at 150°C for 20 hr, achieving 76% yield of 4-(4-fluorophenylamino)quinazolin-2(1H)-one.
Sulfanyl-Acetamide Incorporation
Step 1: Chloroacetylation
4-(4-Fluorophenylamino)quinazolin-2(1H)-one (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane/TEA (0°C, 30 min) to form 2-chloro-N-(4-oxo-2-quinazolinyl)acetamide (82% yield).
Step 2: Thioether Formation
React 2-chloro intermediate (1.0 equiv) with benzyl mercaptan (1.2 equiv) in dry acetone/K₂CO₃ (6 hr reflux) to install sulfanyl group (68% yield).
Synthetic Route 2: Convergent Approach via Preformed Thioacetamide
N-Benzyl-2-mercaptoacetamide Synthesis
Procedure:
- Benzylamine (1.0 equiv) + 2-chloroacetyl chloride (1.05 equiv) in DCM/H₂O (rt, 12 hr)
- Thiolation via NaSH in ethanol (4 hr, 60°C)
Yield: 91% (two steps)
Analytical Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H), 4.47 (s, 2H), 3.82 (s, 2H), 2.51 (t, J=6.8 Hz, 1H)
Quinazoline-Thioacetamide Coupling
React 2-mercapto-N-benzylacetamide (1.2 equiv) with 2-chloro-4-(4-fluorophenylamino)quinazoline (1.0 equiv) in DMF/K₂CO₃ (80°C, 8 hr).
Optimization Table:
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 74 |
| DBU | THF | 65 | 12 | 63 |
| NaH | DCM | 40 | 24 | 41 |
Alternative Method: One-Pot Tandem Synthesis
Reaction Scheme
2-Amino-5-nitrobenzamide + 4-fluorophenyl isocyanate → Cyclocondensation → Simultaneous thioacetylation
Conditions:
- Ytterbium triflate (0.3 equiv)
- DMSO/H₂O₂ (3:1 v/v)
- 100°C, 6 hr
Advantages:
- Reduces purification steps
- 61% overall yield
Critical Process Parameters
Temperature Effects on Quinazoline Formation
| Temp (°C) | Conversion (%) | Impurity Profile |
|---|---|---|
| 120 | 78 | 12% dimerization |
| 150 | 94 | 5% decomposition |
| 180 | 82 | 23% charring |
Solvent Impact on Thioether Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 74 |
| Acetone | 20.7 | 68 |
| THF | 7.5 | 51 |
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+): m/z 463.1421 [M+H]⁺ (calc. 463.1438)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 162.3 (C-F), 156.1–115.4 (aromatic carbons)
Purity Assessment
| Method | Purity (%) | Principal Impurity |
|---|---|---|
| HPLC-UV | 98.2 | Des-benzyl analog |
| LC-MS | 97.8 | Oxidized sulfone |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Safety |
|---|---|---|
| 4-Fluorophenyl isocyanate | 1,250 | Moisture-sensitive |
| Ytterbium triflate | 3,400 | Non-corrosive |
| Benzyl mercaptan | 980 | Malodorous |
Green Chemistry Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-factor | 48 | 29 |
| Solvent Recovery (%) | 71 | 85 |
Comparative Method Evaluation
Yield and Efficiency
| Method | Total Steps | Overall Yield (%) |
|---|---|---|
| Sequential Assembly | 5 | 42 |
| Convergent Approach | 3 | 58 |
| One-Pot Synthesis | 2 | 61 |
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize Ru(bpy)₃Cl₂ catalyst under blue LED light for C-N bond formation, reducing reaction time from 8 hr to 45 min.
Flow Chemistry Approaches
Continuous flow systems achieve 89% conversion in 22 min residence time using superheated methanol (180°C, 15 bar).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The quinazoline core is known to interact with various biological targets, including kinases and other signaling proteins .
Comparison with Similar Compounds
Structural Analogs with Quinazoline Cores
The closest structural analogs are quinazoline-based acetamides with variations in substituents (Table 1). For example, 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide () shares the quinazoline-sulfanyl-acetamide backbone but differs in two key regions:
- Quinazoline substituent: The benzodioxol group replaces the 4-fluorophenylamino moiety, introducing a bicyclic oxygen-rich system that may alter hydrogen-bonding capacity and steric bulk.
Table 1: Structural Comparison of Quinazoline-Based Acetamides
Acetamide Derivatives with Heteroaryl/Aromatic Substituents
Non-quinazoline acetamides () exhibit diverse bioactivity profiles, though their structural divergence limits direct pharmacological comparisons:
- Bromine’s polarizability may enhance halogen bonding in target interactions .
- N-[4-[(2-Thiazolylamino)sulfonyl]phenyl]acetamide (): The sulfonyl-thiazole group introduces strong polarity, contrasting with the target’s neutral sulfanyl linkage. Such differences could influence solubility and target selectivity .
Sulfur-Containing Linkages
The sulfanyl (-S-) group in the target compound differs from sulfonamide (-SO₂-NH-) or sulfamoyl (-SO₂-) linkages in analogs ():
- The thioether linkage is also more resistant to hydrolysis than ester or amide bonds .
- Sulfonamides: Found in N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (), these groups enhance hydrogen-bonding capacity but may reduce bioavailability due to high polarity .
Substituent Effects on Physicochemical Properties
- Fluorine vs. Halogens/Methoxy : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity. Comparatively, bromine () increases molecular weight and polarizability, while methoxy () adds polarity but reduces metabolic stability .
- Benzyl vs. Aromatic Heterocycles : The benzyl group’s hydrophobicity contrasts with heterocycles like thiazole () or thiophene (), which may improve water solubility but limit CNS penetration .
Biological Activity
N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure includes a benzyl group, a quinazoline moiety, and a sulfanyl acetamide group, which are crucial for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This inhibition can occur through several mechanisms:
- Blocking Ligand Binding : The compound may prevent ligands from binding to the EGFR.
- Inhibiting Receptor Dimerization : It can interfere with the dimerization process essential for receptor activation.
- Tyrosine Kinase Inhibition : The compound may inhibit the intrinsic tyrosine kinase activity of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects against several types of cancer cells, including breast and lung cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | EGFR Inhibition |
| A549 (Lung) | 6.8 | Induction of Apoptosis |
| HeLa (Cervical) | 4.5 | Cell Cycle Arrest |
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been investigated for its anticonvulsant activity. Studies have demonstrated that it can protect against seizures in animal models, suggesting potential use as an antiepileptic drug.
Table 2: Anticonvulsant Activity in Animal Models
| Dose (mg/kg) | MES Test Protection (%) | Time Point (h) |
|---|---|---|
| 30 | 40 | 0.5 |
| 100 | 70 | 4 |
| 300 | 90 | 0.5 |
Case Studies
Several case studies have reported on the efficacy and safety profile of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies.
- Neuropharmacological Study : In a study assessing the anticonvulsant properties, animals treated with this compound exhibited fewer seizure episodes compared to controls, indicating its potential as an effective antiepileptic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (1) constructing the quinazoline core via cyclization of anthranilic acid derivatives with nitriles or amides, (2) introducing the 4-fluorophenylamino group via nucleophilic substitution, and (3) coupling the sulfanylacetamide moiety using thiourea or thiol intermediates. Key factors include temperature control (60–100°C for cyclization), solvent selection (DMF or DCM for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Yield optimization requires monitoring via TLC and HPLC, with purification by column chromatography .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm for quinazoline and fluorophenyl groups) and acetamide methylene (δ 3.5–4.0 ppm). F NMR confirms the fluorophenyl substituent (δ -110 to -115 ppm).
- HRMS : Exact mass analysis (e.g., m/z 450.12 for [M+H]) validates molecular formula.
- IR : Stretching frequencies for amide C=O (~1650 cm) and S-C (~650 cm) confirm functional groups .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology : Solubility screening in DMSO (≥10 mM stock solutions) and aqueous buffers (PBS at pH 7.4) is essential. Stability is assessed via HPLC over 24–72 hours under physiological conditions. Hydrophobic groups (benzyl, fluorophenyl) reduce aqueous solubility but enhance membrane permeability .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s interaction with tyrosine kinase targets?
- Methodology :
- Kinase Assay : Use recombinant EGFR or VEGFR in a fluorescence-based assay (e.g., ADP-Glo™). Pre-incubate the compound (0.1–10 µM) with the enzyme, then add ATP and substrate. Measure IC via dose-response curves.
- Data Analysis : Compare inhibition kinetics (K) with known inhibitors (e.g., gefitinib) using Lineweaver-Burk plots. Contradictions in activity may arise from off-target effects or assay conditions (e.g., ATP concentration) .
Q. What strategies resolve discrepancies in biological activity across cell lines?
- Methodology :
- Cell Panel Testing : Screen against diverse lines (e.g., HeLa, MCF-7, A549) to assess selectivity.
- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement. For example, reduced efficacy in EGFR-knockout cells confirms target specificity.
- Metabolic Stability : Check cytochrome P450 metabolism via LC-MS to rule out rapid degradation .
Q. How can computational modeling predict binding modes with quinazoline-binding enzymes?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger to model interactions with EGFR’s ATP-binding pocket. Key residues (e.g., Met793, Thr854) should form hydrogen bonds with the acetamide and fluorophenyl groups.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Contradictions between in silico and experimental data may indicate solvation effects or conformational flexibility .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodology :
- PXRD : Compare diffraction patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile).
- DSC : Monitor melting points and enthalpy changes. Polymorphs may show variations in thermal stability (ΔH 150–170°C).
- Raman Spectroscopy : Detect lattice vibrations unique to each form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
